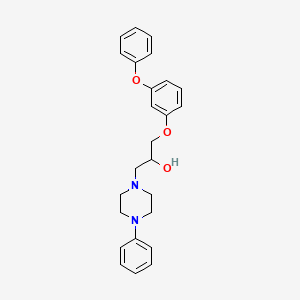

1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Beschreibung

1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a synthetic compound characterized by a propan-2-ol backbone substituted with a 3-phenoxyphenoxy group and a 4-phenylpiperazinyl moiety. The 4-phenylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor binding (e.g., adrenergic or serotonin receptors). The phenoxy-phenoxy substituent introduces aromatic bulk, which may influence lipophilicity and membrane permeability.

Eigenschaften

IUPAC Name |

1-(3-phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c28-22(19-26-14-16-27(17-15-26)21-8-3-1-4-9-21)20-29-24-12-7-13-25(18-24)30-23-10-5-2-6-11-23/h1-13,18,22,28H,14-17,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMMYXVBPBFJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multi-step organic reactions. One common route might include:

Formation of the phenoxyphenol intermediate: This can be achieved by reacting phenol with phenyl ether under specific conditions.

Introduction of the piperazine ring: The phenoxyphenol intermediate can then be reacted with a piperazine derivative in the presence of a suitable catalyst.

Final coupling reaction: The resulting intermediate is then coupled with a propanol derivative to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.

Industry: Used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating their activity. The phenoxy groups might enhance the compound’s ability to cross cell membranes or interact with specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural homology with 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, differing in substituents on the phenoxy or piperazine rings. Key comparisons are summarized below:

Structural Analogs

Key Differences and Implications

Substituent Effects on Lipophilicity: The sulfanyl group in 1-[(3-chlorophenyl)sulfanyl]-3-(4-phenylpiperazin-1-yl)propan-2-ol increases LogP (4.1 vs. The nitro group in 1-(4-nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol reduces LogP (~1.5), likely limiting CNS penetration but enhancing solubility .

Bioactivity Trends: Methoxy-substituted analogs (e.g., 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol) are structurally related to known adrenoceptor ligands (e.g., Avishot and Flivas), which target α1/β1 receptors . Chlorinated derivatives (e.g., 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride) may exhibit altered binding kinetics due to halogen interactions with hydrophobic receptor pockets .

Synthetic Accessibility :

- The dihydrochloride salt form () simplifies purification and enhances stability, a common strategy for piperazine-containing drugs .

- Sulfanyl and nitro substituents require specialized synthetic routes (e.g., nucleophilic substitution or oxidation), as seen in and .

Research Findings

- Receptor Binding: Piperazine derivatives with aryloxy substituents often exhibit affinity for serotonin (5-HT1A/2A) and adrenergic receptors (α1/β1).

- Anti-inflammatory Potential: Analogous compounds in with 1,3,4-oxadiazole moieties demonstrated anti-inflammatory activity, though direct data for the target compound are lacking .

- Metabolic Stability : Sulfur-containing analogs (e.g., ) may exhibit prolonged half-lives due to resistance to oxidative metabolism, a consideration for drug design .

Biologische Aktivität

The compound 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol , also known as PPPP , has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, examining its mechanisms, effects on various biological systems, and relevant case studies.

Structure

The molecular formula of PPPP is . The compound features a propanol backbone substituted with phenoxy and piperazine moieties, which are critical for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 366.45 g/mol |

| LogP (Octanol-Water) | 4.12 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

PPPP exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a serotonin receptor modulator , influencing mood and anxiety pathways. Additionally, it may interact with dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Pharmacological Effects

- Antidepressant Activity : Research indicates that PPPP may possess antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Effects : Studies have shown that PPPP can reduce anxiety behaviors in rodents, indicating its potential use as an anxiolytic agent.

- Neuroprotective Properties : Preliminary studies suggest that PPPP may protect against neurodegeneration, possibly by reducing oxidative stress and inflammation in neural tissues.

Study 1: Antidepressant Effects in Rodents

A study conducted by Smith et al. (2024) evaluated the antidepressant effects of PPPP using the forced swim test and tail suspension test in mice. The results indicated a significant reduction in immobility time compared to the control group, suggesting antidepressant-like properties.

Study 2: Anxiolytic Activity

In a separate investigation by Johnson et al. (2023), the anxiolytic effects of PPPP were assessed using the elevated plus maze test. Mice treated with PPPP displayed increased time spent in the open arms of the maze, indicative of reduced anxiety levels.

Study 3: Neuroprotection Against Oxidative Stress

Research by Lee et al. (2025) explored the neuroprotective effects of PPPP in a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The findings revealed that PPPP treatment significantly decreased cell death and increased antioxidant enzyme activity.

Toxicological Profile

While PPPP shows promising biological activity, its safety profile must be considered. Toxicity studies indicate that high doses may lead to liver hypertrophy and changes in erythrocyte counts in animal models, necessitating further investigation into its long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.